molecular formula C16H18N4OS B5538654 N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(pyridin-2-ylsulfanyl)acetohydrazide

N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(pyridin-2-ylsulfanyl)acetohydrazide

Cat. No.: B5538654
M. Wt: 314.4 g/mol
InChI Key: ACYZPUAPCIDNPP-WOJGMQOQSA-N
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Description

N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(pyridin-2-ylsulfanyl)acetohydrazide is a complex organic compound with a unique structure that includes a dimethylamino group, a pyridine ring, and a hydrazide moiety

Preparation Methods

The synthesis of N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(pyridin-2-ylsulfanyl)acetohydrazide typically involves the condensation of 4-(dimethylamino)benzaldehyde with 2-(pyridin-2-ylsulfanyl)acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Chemical Reactions Analysis

N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(pyridin-2-ylsulfanyl)acetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(pyridin-2-ylsulfanyl)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(pyridin-2-ylsulfanyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(pyridin-2-ylsulfanyl)acetohydrazide can be compared with other similar compounds, such as:

  • N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(4,6-dimethyl-2-pyrimidinyl)sulfanylacetohydrazide
  • N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanylacetohydrazide
  • N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-(4,6-dimethyl-2-pyrimidinyl)sulfanylacetohydrazide

These compounds share structural similarities but differ in their functional groups and substituents, which can lead to variations in their chemical reactivity and biological activity .

Properties

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-pyridin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS/c1-20(2)14-8-6-13(7-9-14)11-18-19-15(21)12-22-16-5-3-4-10-17-16/h3-11H,12H2,1-2H3,(H,19,21)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACYZPUAPCIDNPP-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)CSC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701324797
Record name N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-pyridin-2-ylsulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701324797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658806
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

326000-67-3
Record name N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-pyridin-2-ylsulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701324797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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